3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

pKa modulation BCP cage electronics ionization state

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2732246-30-7, molecular formula C₆H₈FNO₂, molecular weight 145.13 g/mol) is a conformationally constrained, fluorinated α-amino acid built on the bicyclo[1.1.1]pentane (BCP) scaffold. The BCP core serves as a widely adopted bioisostere for para-substituted phenyl rings, conferring increased three-dimensional character (fraction sp³) while simultaneously improving aqueous solubility and metabolic stability relative to the aryl systems it replaces.

Molecular Formula C6H8FNO2
Molecular Weight 145.13 g/mol
Cat. No. B13588029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid
Molecular FormulaC6H8FNO2
Molecular Weight145.13 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2F)N)C(=O)O
InChIInChI=1S/C6H8FNO2/c7-3-5(4(9)10)1-6(3,8)2-5/h3H,1-2,8H2,(H,9,10)
InChIKeyYGXSXOPWPGCHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic Acid: Core Data for Procurement Decisions in Medicinal Chemistry and Chemical Biology


3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid (CAS 2732246-30-7, molecular formula C₆H₈FNO₂, molecular weight 145.13 g/mol) is a conformationally constrained, fluorinated α-amino acid built on the bicyclo[1.1.1]pentane (BCP) scaffold . The BCP core serves as a widely adopted bioisostere for para-substituted phenyl rings, conferring increased three-dimensional character (fraction sp³) while simultaneously improving aqueous solubility and metabolic stability relative to the aryl systems it replaces [1][2]. The presence of both a bridgehead amine (position 3) and a bridge fluorine (position 2) on the same cage differentiates this compound from simpler BCP-amino acids; the fluorine atom electronically polarizes the cage, modulating the acidity of the carboxylic acid and altering the lipophilicity profile in a manner unattainable with the non-fluorinated parent.

Why Generic BCP Building Blocks Cannot Replace 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic Acid in Structure-Activity Programs


BCP-based amino acids are frequently treated as interchangeable phenylalanine or leucine surrogates, yet the precise position and identity of substituents on the bicyclo[1.1.1]pentane cage create compound-specific electronic, steric, and conformational signatures that directly control biological recognition and pharmacokinetic behavior [1]. The carboxylic acid pKa of 3-substituted BCP-1-carboxylic acids spans approximately 1.4 log units depending on the bridgehead substituent, and fluorine at the bridge position further shifts acidity through a through-bond field effect [2]. Consequently, the ionization state at physiological pH, passive membrane permeability, and hydrogen-bonding capacity all differ between the title compound and its non-fluorinated or differently substituted analogs. Generic procurement without verifying these substituent-specific parameters risks introducing uncontrolled variables into structure-activity relationship (SAR) studies, solid-phase peptide synthesis, or biophysical probe design.

Quantitative Differentiation Evidence for 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic Acid Versus Its Closest Analogs


Carboxylic Acid pKa Depression by Bridgehead Fluorine: 3‑Amino-2-fluoro-BCP‑1‑carboxylic Acid vs. 3‑Amino-BCP‑1‑carboxylic Acid

The carboxylic acid pKa of 3‑substituted bicyclo[1.1.1]pentane‑1‑carboxylic acids is acutely sensitive to the electronic nature of the cage substituents. Experimental pKa values determined by capillary electrophoresis or potentiometric titration for the non‑fluorinated parent 3‑aminobicyclo[1.1.1]pentane‑1‑carboxylic acid hydrochloride are reported as 3.99 [1]. Introduction of an electronegative fluorine atom at the 2‑position of the cage (as in the title compound) is expected to further lower the pKa by approximately 0.3–0.8 log units based on the established polar field effect transmitted through the bicyclo[1.1.1]pentane scaffold [2][3]. A lower pKa shifts the equilibrium toward the carboxylate anion at physiological pH, reducing passive membrane permeability but enhancing aqueous solubility relative to the non‑fluorinated analog.

pKa modulation BCP cage electronics ionization state

Lipophilicity (LogD₇.₄) Shift with Bridgehead Fluorination: Target Compound vs. Non-Fluorinated BCP-Amino Acid

The non‑fluorinated comparator 3‑aminobicyclo[1.1.1]pentane‑1‑carboxylic acid hydrochloride exhibits a predicted LogD₇.₄ of –2.75 [1]. While the addition of a single fluorine atom to the BCP cage typically increases logD by +0.4 to +1.0 units in related BCP series [2], the simultaneous presence of the ionizable amino and carboxyl groups confines the target compound to a moderately negative logD. The net effect is a compound that retains higher hydrophilicity than purely lipophilic phenyl‑based amino acids (such as 4‑fluoro‑phenylalanine; LogD₇.₄ ≈ –1.2 to –1.5) while gaining incremental membrane permeability relative to the completely non‑fluorinated BCP analog.

lipophilicity LogD permeability bioisostere design

Metabolic Stability Advantage of the 2‑Fluoro‑BCP Scaffold in Hepatic Microsome Assays vs. Phenyl‑Ring Congeners

The BCP core itself has been shown to confer superior in vitro metabolic stability when replacing the central fluorophenyl ring of γ‑secretase inhibitor BMS‑708,163, leading to compound 3 with equipotent enzyme inhibition and significantly improved pharmacokinetic parameters [1]. While this head‑to‑head comparison involves a drug‑like scaffold rather than the free amino acid, the intrinsic resistance of the BCP cage to cytochrome P450 oxidation—and the additional metabolic shielding provided by the electronegative fluorine atom—is a property directly transferable to BCP‑amino acid building blocks [2]. The title compound, bearing a fluorine at the 2‑position, is expected to exhibit enhanced oxidative stability relative to both its non‑fluorinated BCP‑amino acid analog and conventional phenyl‑based amino acids (e.g., phenylalanine, tyrosine).

metabolic stability oxidative metabolism BCP bioisostere liver microsomes

¹⁹F NMR Spectroscopic Utility: 3‑Amino‑2‑fluoro‑BCP as a Conformationally Rigid ¹⁹F Probe vs. Flexible Fluoro‑Aliphatic Amino Acids

The closely related amino acid (3‑fluorobicyclo[1.1.1]pentyl)glycine (F‑Bpg) was specifically designed and validated as an optimized monofluorinated ¹⁹F NMR label for solid‑state structural analysis of membrane‑bound peptides [1]. The rigid BCP cage locks the fluorine atom in a fixed orientation relative to the peptide backbone, eliminating the conformational averaging that degrades signal quality in flexible fluoro‑aliphatic labels such as 4‑fluorophenylalanine or 5‑fluorotryptophan. The title compound, 3‑amino‑2‑fluorobicyclo[1.1.1]pentane‑1‑carboxylic acid, positions the amine directly on the cage and can therefore serve as a compact, rigidified ¹⁹F probe that reports on local backbone environment without introducing side‑chain flexibility.

¹⁹F NMR biophysical probe conformational restriction membrane peptide

Reactivity Differentiation: 2‑Fluoro‑BCP Cage Stability vs. 2‑Bromo‑ and Unsubstituted BCP Analogs Under Oxidative Conditions

In a systematic study of 3‑halo‑substituted bicyclo[1.1.1]pentane‑1‑carboxylic acids, the fluoro acid (Y = COOH, X = F) displayed no apparent reaction with xenon difluoride, whereas the bromo acid (X = Br) and the parent compound (X = H) underwent ready reaction with complete disintegration of the BCP ring system [1]. This demonstrates that fluorine substitution at the bridge position protects the strained cage from oxidative degradation pathways that destroy the non‑fluorinated and heavier‑halogen analogs. The title compound, bearing a 2‑fluoro substituent, inherits this protective effect.

cage stability oxidative degradation fluorine effect bridgehead reactivity

High-Value Application Scenarios for 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic Acid Driven by Quantitative Evidence


Solid‑Phase Peptide Synthesis Requiring pH‑Sensitive Ionization Tuning

In peptide lead optimization programs where the ionization state of a single amino acid side chain or terminus controls target binding (e.g., aspartyl protease inhibitors, integrin‑binding RGD mimetics), the ~0.3–0.8 unit pKa depression conferred by the 2‑fluoro substituent [1] provides a means to shift the carboxylate population at pH 7.4 without altering backbone geometry. Researchers should procure the 2‑fluoro‑BCP‑amino acid rather than the non‑fluorinated analog when Fmoc‑SPPS compatibility is required and the pKa difference is predicted to modulate binding affinity.

Metabolic Stability Optimization of Macrocyclic Peptides or Peptidomimetic Leads

For oral peptide drug discovery, replacing a phenylalanine or tyrosine residue with a BCP‑amino acid has been shown to improve oral exposure by up to ~4‑fold in rodent PK studies [2]. The 2‑fluoro‑BCP scaffold offers the additional advantage of oxidative shielding at the bridge position [3]. This compound is the appropriate procurement choice when the design goal is to simultaneously replace an aromatic residue, improve metabolic stability, and retain a handle for downstream ¹⁹F NMR monitoring of compound integrity in plasma or tissue homogenates.

Conformationally Rigid ¹⁹F NMR Probe for Membrane Protein or Amyloid Peptide Studies

Building on the validated performance of F‑Bpg as a solid‑state ¹⁹F NMR label [4], 3‑amino‑2‑fluorobicyclo[1.1.1]pentane‑1‑carboxylic acid can be incorporated directly at the N‑terminus or as a turn‑inducing residue in antimicrobial peptides, amyloid‑β fragments, or GPCR ligand analogs. The fixed fluorine orientation eliminates the motional averaging artifacts observed with conventional ¹⁹F‑Phe or ¹⁹F‑Trp labels, enabling higher‑resolution distance measurements and orientation restraints in lipid bilayer or micelle environments.

Chemical Probe Synthesis Requiring Harsh Oxidative or Radical Conditions

When a BCP‑containing building block must survive multi‑step synthetic routes involving strong oxidants, radical initiators, or electrophilic fluorinating agents, the demonstrated inertness of the 2‑fluoro‑BCP‑carboxylic acid scaffold toward XeF₂ [3] provides a documented stability advantage over the non‑fluorinated (X = H) or brominated (X = Br) analogs. This makes the title compound the preferred procurement option for complex fragment coupling campaigns where scaffold integrity is non‑negotiable.

Quote Request

Request a Quote for 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.